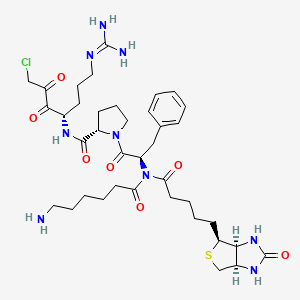

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon ist eine synthetische Verbindung, die für ihre starken inhibitorischen Wirkungen auf verschiedene Enzyme bekannt ist. Es ist ein biotinyliertes Derivat von PPACK (Phenylalanyl-prolyl-arginyl-chlormethylketon), das ein irreversibler Inhibitor von Thrombin, Gewebs-Plasminogenaktivator (tPA), Faktor VIIa und Faktor Xa ist . Diese Verbindung wird in der biochemischen Forschung häufig verwendet, da sie in der Lage ist, Zielenzyme kovalent zu binden und zu inaktivieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon umfasst mehrere Schritte, beginnend mit der Herstellung der biotinylierten Epsilon-Aminocaproyl-Einheit. Dies wird gefolgt von der Kupplung von D-Phenylalanin (D-Phe), Prolin (Pro) und Arginin (Arg) -Resten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon umfasst typischerweise Festphasen-Peptidsynthese (SPPS) -Techniken. Diese Methode ermöglicht die effiziente und skalierbare Produktion der Verbindung mit hoher Reinheit und Ausbeute. Das Verfahren beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einem festen Träger, gefolgt von Deprotektionsschritten und Spaltungsschritten .

Analyse Chemischer Reaktionen

Reaktionstypen

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Chlormethylketongruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung kovalenter Bindungen mit Zielenzymen führt.

Häufige Reagenzien und Bedingungen

Lösungsmittel: Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt, abhängig von den spezifischen Reaktionsbedingungen.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon entstehen, sind kovalent modifizierte Enzyme, bei denen die Chlormethylketongruppe mit nucleophilen Resten im aktiven Zentrum des Enzyms reagiert hat .

Wissenschaftliche Forschungsanwendungen

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biochemie: Wird als Werkzeug zum Studium der Enzymkinetik und Inhibitionsmechanismen verwendet.

Molekularbiologie: Wird zur Reinigung und Charakterisierung von Proteasen und anderen Enzymen eingesetzt.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Mitteln eingesetzt.

Wirkmechanismus

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon übt seine Wirkung aus, indem es kovalent an das aktive Zentrum von Zielenenzymen bindet. Die Chlormethylketongruppe reagiert mit nucleophilen Resten wie Serin oder Cystein im aktiven Zentrum des Enzyms, was zu einer irreversiblen Inhibition führt . Dieser Mechanismus ist besonders effektiv bei der Hemmung von Serinproteasen wie Thrombin und Faktor Xa .

Wissenschaftliche Forschungsanwendungen

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone has a wide range of applications in scientific research, including:

Wirkmechanismus

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone exerts its effects by covalently binding to the active site of target enzymes. The chloromethylketone group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition . This mechanism is particularly effective in inhibiting serine proteases, such as thrombin and factor Xa .

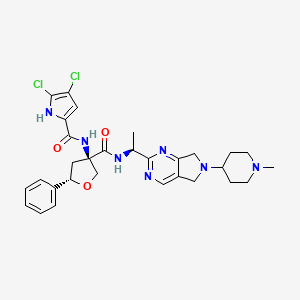

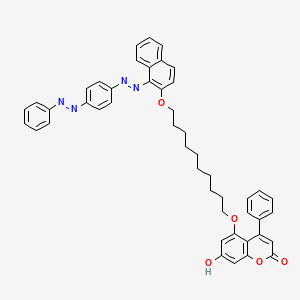

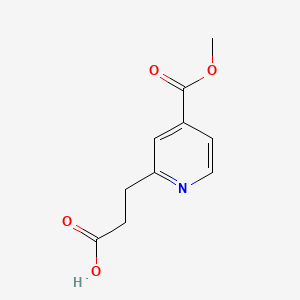

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylalanyl-prolyl-arginyl-chlormethylketon (PPACK): Eine nicht-biotinylierte Version der Verbindung mit ähnlichen inhibitorischen Eigenschaften.

D-Phe-Pro-D-Arg-basierte Inhibitoren: Diese Verbindungen teilen sich ein ähnliches Peptidgerüst und einen ähnlichen Inhibitionsmechanismus.

Einzigartigkeit

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-Chlormethylketon ist aufgrund seiner Biotinylierung einzigartig, die eine einfache Detektion und Reinigung mit Avidin-basierten Methoden ermöglicht. Dieses Merkmal erhöht seinen Nutzen in der biochemischen und molekularbiologischen Forschung .

Eigenschaften

Molekularformel |

C38H56ClN9O7S |

|---|---|

Molekulargewicht |

818.4 g/mol |

IUPAC-Name |

(2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H56ClN9O7S/c39-22-29(49)34(52)25(13-9-19-43-37(41)42)44-35(53)27-14-10-20-47(27)36(54)28(21-24-11-3-1-4-12-24)48(31(50)16-5-2-8-18-40)32(51)17-7-6-15-30-33-26(23-56-30)45-38(55)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23,40H2,(H,44,53)(H4,41,42,43)(H2,45,46,55)/t25-,26-,27-,28+,30-,33-/m0/s1 |

InChI-Schlüssel |

QPFMHZSYNCMTSF-UMUOVDJQSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)

![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)

![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)